Lansoprazole is a proton pump inhibitor that is primarily used to treat conditions such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome. It functions by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells, leading to decreased gastric acid secretion. Lansoprazole is classified as a substituted benzimidazole derivative and is often prescribed in its racemic form.
Lansoprazole is synthesized from various chemical precursors, particularly those containing thioether groups. It belongs to the class of medications known as proton pump inhibitors, which also includes other compounds like omeprazole and pantoprazole. Its chemical structure can be represented as:
The synthesis of Lansoprazole typically involves the oxidation of a precursor compound known as 2-[2-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine]methyl]thio-1H-benzimidazole. The oxidation process often utilizes m-chloroperoxybenzoic acid as the oxidizing agent under controlled conditions to achieve high yields while minimizing impurities.
A detailed synthesis method includes:
Lansoprazole features a complex molecular structure characterized by:
The molecular weight of Lansoprazole is approximately 369.36 g/mol, with significant functional groups that influence its solubility and stability.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural characteristics of Lansoprazole, revealing distinct chemical shifts associated with various protons in the molecule. For instance:
Lansoprazole undergoes various chemical reactions that are critical for its stability and efficacy:
Lansoprazole exerts its therapeutic effects through a mechanism involving irreversible inhibition of the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, providing relief from acid-related disorders.
The action mechanism can be summarized as follows:
Lansoprazole is widely used in clinical settings for:
Additionally, research continues into novel formulations, including nanoparticle delivery systems aimed at enhancing bioavailability and therapeutic outcomes .
Lansoprazole (C₁₆H₁₄F₃N₃O₂S; MW 369.36 g/mol) is a substituted benzimidazole derivative featuring a pyridine ring linked via a methylsulfinyl group. The core structure consists of:
Table 1: Key Physicochemical Descriptors of Lansoprazole
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄F₃N₃O₂S |
Molecular Weight | 369.36 g/mol |
XLogP | 1.89 |
Topological Polar Surface Area | 87.08 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
Data compiled from PubChem and DrugBank [1] [7] [8]
Solubility
Lansoprazole exhibits pH-dependent solubility:
Stability
Table 2: pH-Dependent Solubility and Stability Profile
pH | Solubility (mg/mL) | Stability |
---|---|---|
3.0 | 0.044 | Unstable (t₁/₂ < 5 min) |
7.0 | 0.27 | Moderate |
9.0 | 2.0 | Stable |
11.0 | 5.1 | Highly stable |
Data from preformulation studies [3] [5] [7]
The synthesis involves two critical stages:1. Formation of LG-324:- Condensation of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine with formaldehyde/HCl yields 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (LG-324) [6].2. Sulfoxidation:- LG-324 reacts with 2-mercaptobenzimidazole in methanol to form sulfide intermediate.- Oxidation using m-chloroperbenzoic acid (mCPBA) or H₂O₂ produces racemic lansoprazole. The sulfoxidation step is stereoselective but yields a racemate [6].
Key reaction mechanism:
Table 3: Synthesis Methods and Yields
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
LG-324 Synthesis | HCl, formaldehyde, 60°C, 3h | 85% | 98% |
Sulfide Formation | K₂CO₃, methanol, reflux | 92% | 95% |
Sulfoxidation (mCPBA) | Dichloromethane, 25°C, 2h | 88% | 99% |
Sulfoxidation (H₂O₂/V₂O₅) | Ethanol, 30°C, 4h | 90% | 99.5% |
Optimized conditions from patent CN103288799A [6]
Recent optimizations focus on:
Table 4: Compound Synonyms and Regulatory Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole |
CAS Registry No. | 103577-45-3 |
DrugBank ID | DB00448 |
ChEMBL ID | CHEMBL480 |
PubChem CID | 3883 |
ATC Code | A02BC03 |
Synonyms | Prevacid, AG-1749, Zoton, Lanz |
Data consolidated from DrugBank, PubChem, and ChEMBL [1] [4] [7]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7